molecular formula C10H7F3O3 B3256778 8-(Trifluoromethoxy)chroman-4-one CAS No. 276697-79-1

8-(Trifluoromethoxy)chroman-4-one

Numéro de catalogue: B3256778
Numéro CAS: 276697-79-1
Poids moléculaire: 232.16 g/mol
Clé InChI: NVTWXGBPZHFELL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(Trifluoromethoxy)chroman-4-one is a chemical compound with the molecular formula C10H7F3O3 . It is a solid substance at room temperature . The IUPAC name for this compound is 8-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one .


Molecular Structure Analysis

The molecular weight of this compound is 232.16 . The InChI code for this compound is 1S/C10H7F3O2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3H,4-5H2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, chroman-4-one derivatives in general have been synthesized through various methods and have been used as building blocks in designing drugs .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 232.16 . The compound should be stored in a refrigerator .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

8-(Trifluoromethoxy)chroman-4-one, as part of the chroman-4-one family, is significant in medicinal chemistry. It acts as a building block in the design and synthesis of novel lead compounds. The chroman-4-one framework is integral to a class of oxygen-containing heterocycles, serving as a major component in various medicinal compounds. Their synthetic counterparts demonstrate a wide range of biological and pharmaceutical activities. Recent advancements in the synthesis methods of chroman-4-one derivatives focus on improving these methodologies, making them a central focus in organic and biomolecular chemistry research (Diana, Mathew & Kanchana, 2021).

Enantioselective Synthesis

The enantioselective synthesis of chroman derivatives, such as 4-dehydroxydiversonol, is another area of interest. This involves using enantioselective palladium-catalyzed domino reactions for forming the central chroman moiety. Such synthetic processes emphasize the importance of chroman-4-ones in advanced organic synthesis and their potential applications in creating complex molecular structures with specific stereochemical configurations (Tietze et al., 2008).

Structural and Electronic Properties

This compound, and related compounds, are also studied for their unique structural and electronic properties. For example, research on (trifluoromethoxy)pyridines, closely related to chroman-4-one derivatives, highlights the significance of the trifluoromethoxy group in altering molecular properties. This group is less understood compared to other fluorine substituents but has seen increased utility in bioactive substances, affecting their electronic and structural characteristics (Manteau et al., 2010).

Role in Heterocyclic Chemistry

Chroman-4-one scaffolds are crucial in heterocyclic chemistry and drug discovery. They are intermediates and building blocks in organic synthesis and drug design. The structural diversity within this family, including benzylidene-4-chromanones and flavanones, underscores their importance in synthetic chemistry and their potential for creating diverse pharmacological agents (Emami & Ghanbarimasir, 2015).

Safety and Hazards

The safety information available indicates that 8-(Trifluoromethoxy)chroman-4-one may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name

8-(trifluoromethoxy)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTWXGBPZHFELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the product of Example 6B (12.8 g, 51.2 mmol) in ethylene glycol (200 mL) was heated at reflux for 6 hours, cooled to ambient temperature, stirred for 16 hours at ambient temperature, then heated at reflux for an additional 3 hours. After cooling, the reaction mixture was poured into water (100 mL) and extracted with diethyl ether (250 mL). The mixture was partitioned and the organic portion was concentrated. The resulting residue was purified by silica gel chromatography (gradient elution, 0%-20% EtOAc/hexanes) to obtain the title compound (3.62 g, 28% for three steps). 1H NMR (300 MHz, CDCl3) δ 7.86 (dd, J=8.1, 1.7 Hz, 1H), 7.44 (d, J=7.8 Hz, 1H), 7.05-6.98 (m, 1H), 4.66-4.60 (m, 2H), 2.90-2.84 (m, 2H).
Name
product
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Trifluoromethoxy)chroman-4-one
Reactant of Route 2
8-(Trifluoromethoxy)chroman-4-one
Reactant of Route 3
8-(Trifluoromethoxy)chroman-4-one
Reactant of Route 4
8-(Trifluoromethoxy)chroman-4-one
Reactant of Route 5
8-(Trifluoromethoxy)chroman-4-one
Reactant of Route 6
8-(Trifluoromethoxy)chroman-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.